Product packaging for 4-Chloro-2,3-dimethylquinoline(Cat. No.:CAS No. 63136-62-9)

4-Chloro-2,3-dimethylquinoline

Cat. No.: B1346354
CAS No.: 63136-62-9
M. Wt: 191.65 g/mol
InChI Key: KQXLLCFFOGCXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic organic compound, holds a significant position in the field of heterocyclic chemistry. numberanalytics.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for the synthesis of more complex molecules. numberanalytics.com The versatility of the quinoline scaffold allows it to undergo a variety of chemical reactions, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

First isolated from coal tar in the 19th century, the study of quinoline has a rich history tied to the development of synthetic dyes and important medications. numberanalytics.com The quinoline core is present in numerous natural products and a wide range of synthetic compounds with diverse biological activities. researchgate.netrsc.org Consequently, quinoline and its derivatives are extensively studied in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Their applications span various therapeutic areas, and they are also utilized in the development of materials like organic light-emitting diodes (OLEDs). numberanalytics.com The continuous exploration of quinoline-based compounds underscores their enduring importance in both academic and industrial research. researchgate.net

Overview of 4-Chloro-2,3-dimethylquinoline in Chemical Research

This compound is a substituted quinoline that has been a subject of interest in chemical synthesis and research. As a derivative of the broader quinoline class, its chemical properties are influenced by the presence of a chlorine atom at the 4-position and two methyl groups at the 2- and 3-positions of the quinoline ring system. uni.lu These substitutions affect the compound's reactivity and potential applications.

Research on substituted quinolines often involves their synthesis and subsequent use as intermediates in the preparation of more complex molecules. For instance, 4-haloquinoline intermediates are considered useful in the general synthesis of 4-substituted quinolines. acs.orgacs.org The chlorine atom at the 4-position, in particular, can serve as a leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups at this position.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight into its potential research applications. For example, various 4-chloro-dimethylquinoline derivatives have been synthesized and characterized. researchgate.netnih.govontosight.ai The synthesis of related compounds often involves multi-step reaction sequences, starting from appropriately substituted anilines. acs.orghep.com.cn The characterization of these compounds typically involves spectroscopic methods such as NMR and mass spectrometry to confirm their structure. acs.orghep.com.cnallsubjectjournal.com

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of this compound based on available research data. The scope is strictly limited to the chemical nature of the compound and its context within academic research. This includes:

A discussion of the fundamental importance of the quinoline scaffold in heterocyclic chemistry.

An overview of this compound, drawing on data from its chemical profile and research on closely related analogues.

The presentation of relevant chemical data in a clear and accessible format, including interactive data tables.

This article will not discuss any pharmacological applications, dosage information, or safety profiles, adhering strictly to the chemical and research aspects of the compound. The aim is to deliver a professional and authoritative resource for individuals interested in the specific chemistry of substituted quinolines.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀ClN uni.lu
Molecular Weight 191.66 g/mol uni.lu
Monoisotopic Mass 191.05017 Da uni.lu
InChI InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3 uni.lu
InChIKey KQXLLCFFOGCXJH-UHFFFAOYSA-N uni.lu
SMILES CC1=C(C2=CC=CC=C2N=C1C)Cl uni.lu

Predicted Spectroscopic Data for this compound

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 192.05745137.0 uni.lu
[M+Na]⁺ 214.03939148.7 uni.lu
[M-H]⁻ 190.04289140.8 uni.lu
[M+NH₄]⁺ 209.08399158.1 uni.lu
[M+K]⁺ 230.01333143.6 uni.lu

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.luuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B1346354 4-Chloro-2,3-dimethylquinoline CAS No. 63136-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXLLCFFOGCXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284966
Record name 4-chloro-2,3-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63136-62-9
Record name Quinoline,3-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2,3-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Reaction Pathways of 4 Chloro 2,3 Dimethylquinoline

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of 4-chloroquinolines, allowing for the introduction of a wide array of functional groups.

Amination and Thiolation Reactions

The displacement of the C-4 chloro group by nitrogen and sulfur nucleophiles is a well-established transformation for 4-chloroquinoline (B167314) derivatives.

Amination: The reaction of 4-chloroquinolines with various primary and secondary amines provides access to a diverse range of 4-aminoquinoline (B48711) structures. While specific studies on 4-Chloro-2,3-dimethylquinoline are not extensively detailed, the general reaction pathway involves heating the chloroquinoline with an excess of the desired amine. nih.gov The reaction can proceed neat or in a suitable solvent. The resulting 4-amino-2,3-dimethylquinoline derivatives are of significant interest in medicinal chemistry.

Thiolation: Analogous to amination, thiolation reactions involve the displacement of the chloride with a sulfur nucleophile, such as a thiol in the presence of a base. This reaction leads to the formation of 4-thioether-substituted quinolines. The general procedure involves reacting the 4-chloroquinoline derivative with a corresponding thiol, which serves as the sulfur nucleophile.

The table below summarizes typical conditions for these nucleophilic substitution reactions based on analogous 4-chloroquinoline compounds.

ReactionNucleophileConditionsProduct Type
AminationPrimary/Secondary AmineHeat, neat or solvent4-Amino-2,3-dimethylquinoline
ThiolationThiol/ThiolateBase, solvent4-(Alkyl/Aryl)thio-2,3-dimethylquinoline

Hydrazino Derivatives Formation

The reaction of 4-chloroquinoline derivatives with hydrazine (B178648) hydrate (B1144303) is a direct method for the synthesis of 4-hydrazinoquinolines. rsc.org This reaction typically proceeds by heating this compound with hydrazine hydrate, which acts as a potent nucleophile to displace the chloride at the C-4 position. mdpi.comheteroletters.org The resulting 4-hydrazino-2,3-dimethylquinoline is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as triazoloquinolines, through subsequent cyclization reactions. rsc.orgnih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution, although the pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. The positions of substitution are influenced by the directing effects of the existing substituents. In this compound, the electron-donating methyl groups and the deactivating effect of the pyridine ring moiety will govern the regiochemical outcome.

Nitration and Sulfonation Studies

Sulfonation: Similar to nitration, sulfonation is expected to occur on the carbocyclic ring of the quinoline system. The reaction with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group at the C-5 or C-8 positions. The precise reaction conditions would determine the product distribution.

Oxidation and Reduction Chemistry

The this compound scaffold possesses sites amenable to both oxidation and reduction.

Oxidation: The quinoline nitrogen is susceptible to oxidation, typically with peroxy acids (e.g., m-CPBA), to form the corresponding N-oxide. This transformation can alter the electronic properties of the ring system, potentially influencing the reactivity in subsequent reactions.

Reduction: The chlorine atom at the C-4 position can be removed via catalytic hydrogenation, a process known as hydrodehalogenation. This would yield 2,3-dimethylquinoline (B161893). Furthermore, under more vigorous conditions, the quinoline ring system itself can be reduced. For instance, reduction of the pyridine ring can lead to tetrahydroquinoline derivatives. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are particularly powerful. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orglibretexts.orgrsc.org This allows for the formation of a C-C bond at the C-4 position, leading to 4-aryl- or 4-vinyl-2,3-dimethylquinoline derivatives. iaea.org

Heck Coupling: The Heck reaction would couple this compound with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a 4-alkenyl-2,3-dimethylquinoline. libretexts.orgnih.gov

The table below outlines the general components for these cross-coupling reactions.

ReactionCoupling PartnerCatalyst SystemBaseProduct
Suzuki-MiyauraAr-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand(e.g., Na₂CO₃, K₃PO₄)4-Aryl-2,3-dimethylquinoline
HeckAlkene (e.g., Styrene)Pd(0) or Pd(II) catalyst, Ligand(e.g., Et₃N)4-Alkenyl-2,3-dimethylquinoline

Another important class of transition-metal-catalyzed reactions is the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". beilstein-journals.orgwikipedia.orgnih.govsigmaaldrich.com To utilize this compound in a CuAAC reaction, it would first need to be converted to the corresponding 4-azido-2,3-dimethylquinoline via nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). The resulting azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring linked to the C-4 position of the quinoline. nih.gov

Radical Coupling Reactions of this compound

While the specific reactivity of this compound in radical coupling reactions, particularly in cross-dehydrogenative radical coupling, is not extensively documented in publicly available scientific literature, general principles of radical chemistry and related examples from quinoline derivatives can provide insights into its potential reaction pathways. Radical coupling reactions offer a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds, often proceeding under milder conditions than traditional ionic pathways.

Cross-dehydrogenative coupling (CDC) is a notable subclass of these reactions, involving the direct coupling of two different C-H bonds, typically facilitated by a radical initiator or a photocatalyst. This approach avoids the pre-functionalization of starting materials, which is often required in conventional cross-coupling methods.

General Mechanistic Considerations:

A hypothetical cross-dehydrogenative coupling reaction involving this compound would likely proceed through the following general steps:

Radical Generation: A radical initiator (e.g., a peroxide) or a photocatalyst would abstract a hydrogen atom from a suitable C-H bond on a coupling partner, generating a carbon-centered radical.

Radical Addition: This newly formed radical could then add to the electron-deficient quinoline ring of this compound. The position of addition would be influenced by the electronic effects of the chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the quinoline ring generally makes the heterocyclic ring susceptible to nucleophilic radical attack.

Rearomatization: The resulting radical adduct would then need to undergo an oxidation and deprotonation step to restore the aromaticity of the quinoline ring, yielding the final coupled product.

Plausible Reaction Sites on this compound:

The reactivity of the C-H bonds on the this compound molecule itself could also be exploited in radical coupling reactions. The methyl groups at the C2 and C3 positions present potential sites for hydrogen abstraction to form benzylic-type radicals. These radicals could then couple with other radical species.

Influencing Factors:

The feasibility and outcome of such radical coupling reactions would be highly dependent on several factors:

Radical Initiator/Photocatalyst: The choice of initiator or catalyst is crucial for efficient radical generation and for controlling selectivity.

Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability and reactivity of the radical intermediates.

Temperature: Reaction temperature can affect the rate of radical formation and subsequent reaction steps.

Research Findings from Analogous Systems:

Studies on related quinoline derivatives have demonstrated the feasibility of radical C-H functionalization. For instance, photocatalytic methods have been employed for the C-H arylation of various heterocycles. While not a direct radical-radical coupling, these reactions often proceed via radical intermediates. Furthermore, dehydrogenative cross-coupling reactions have been reported between methylquinoline derivatives and other partners, although these may not always follow a purely radical-radical coupling mechanism. A notable example is the copper-catalyzed dehydrogenative cross-coupling of methylquinolines with N-aryl glycine (B1666218) esters, which proceeds via a proposed mechanism involving activation of the respective coupling partners by the catalyst and a Brønsted acid.

Although direct and detailed research findings on the radical coupling reactions of this compound are not currently available, the general reactivity patterns of quinolines and the advancements in radical chemistry suggest that this compound could potentially participate in such transformations. Future research in this area would be necessary to elucidate the specific reaction conditions and outcomes for this particular substrate.

Derivatives and Analogues of 4 Chloro 2,3 Dimethylquinoline

Structural Modifications and Design of Novel Quinoline (B57606) Derivatives

The design of new quinoline derivatives from 4-Chloro-2,3-dimethylquinoline is primarily achieved through systematic structural modifications. These changes involve altering the substitution pattern of the quinoline core, including the position of methyl groups and the nature of halogen substituents, as well as the introduction of more complex heterocyclic systems.

Methyl Group Variations

Altering the position of the methyl groups on the quinoline ring system leads to a variety of structural isomers, each with distinct properties. The synthesis of these analogues typically begins with a substituted aniline (B41778) corresponding to the desired methyl substitution pattern. For instance, the synthesis of 4-chloro-2,5-dimethylquinoline involves the reaction of m-toluidine with ethylacetoacetate, followed by cyclization and subsequent chlorination with phosphorus oxychloride nih.gov. It has been noted that the introduction of a methyl group at the 5-position of the quinoline nucleus can enhance antibacterial activity against certain Gram-positive bacteria nih.gov. Similarly, 4-chloro-2,6-dimethylquinoline serves as a valuable intermediate for creating more complex molecules, such as "pyrimidine-quinoline clubbed molecules" researchgate.net.

Table 1: Examples of Methyl Group Variations of this compound
Compound NameStructural VariationSynthetic Precursor ExampleReference
4-chloro-2,5-dimethylquinolineMethyl group moved from C3 to C5m-toluidine nih.gov
4-chloro-2,6-dimethylquinolineMethyl group moved from C3 to C6p-toluidine researchgate.net
4-chloro-8-methylquinolin-2(1H)-oneMethyl group at C8, C3-methyl absent, C2-ketoo-toluidine mdpi.com

Halogen Substituent Variations

The electronic properties of the quinoline ring can be finely tuned by altering the halogen substituents. This includes replacing the chlorine atom, adding other halogens like fluorine, or introducing multiple halogen atoms. The synthesis of these analogues often involves starting with a halogen-substituted aniline. For example, fluorinated quinoline analogues can be prepared from precursors like 2-fluoroaniline, which undergoes cyclization to form an intermediate such as 8-fluoro-2,3-dimethylquinolin-4-ol, before further modification nih.gov. Dichloro derivatives, such as 2,4-dichloro-8-methylquinoline, can be synthesized from the corresponding 4-hydroxyquinolin-2(1H)-one by reacting it with a mixture of phosphoryl chloride and phosphorus pentachloride mdpi.com. The general process for converting a 4-hydroxyquinoline to its 4-chloro derivative often employs chlorinating agents like phosphorus oxychloride or thionyl chloride google.com.

Table 2: Examples of Halogen Substituent Variations
Compound NameStructural VariationSynthetic Approach HighlightReference
4-chloro-6-fluoro-2,3-dimethylquinolineAddition of a fluorine atom at C6Starting from a fluoro-substituted aniline. uni.lu
4,8-dichloro-2,3-dimethylquinolineAddition of a chlorine atom at C8Starting from a chloro-substituted aniline.N/A
8-fluoro-2,3-dimethylquinolin-4-olFluorine at C8, hydroxyl at C4Cyclization of 2-fluoroaniline with ethyl 2-methylacetoacetate. nih.gov
2,4-dichloro-8-methylquinolineChlorine atoms at C2 and C4Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com

Introduction of Complex Heterocyclic Moieties

Fusing other heterocyclic rings to the quinoline framework creates polycyclic systems with significantly different shapes and electronic properties. These hybrid molecules are of great interest in medicinal chemistry.

Pyrimidine-Fused Systems : Hybrid molecules with a pyrimidine ring fused to a quinoline are known as pyrimidoquinolines or deazaflavins acs.orgnih.gov. These compounds are found in many bioactive natural products and drugs nih.gov. There are six known structural isomers of pyrimidoquinoline, depending on the fusion site rsc.org. Efficient synthetic routes have been developed, including copper-catalyzed one-pot domino reactions that form C-C and C-N bonds from 6-aminouracils and 2-bromobenzaldehydes acs.org.

Indole-Fused Systems : The fusion of an indole ring with quinoline results in indoloquinolines, a class of compounds that includes the antimalarial natural product cryptolepine rsc.org. The synthesis of these tetracyclic systems is an active area of research. Methods include the palladium-catalyzed intramolecular oxidative C-H alkenylation of indole derivatives rsc.org. Novel indolo[3,2-b]quinoline derivatives have also been prepared and investigated for their biological activities nih.gov.

Thiazole-Fused Systems : Thiazole-quinoline hybrids represent another important class of derivatives. These can be synthesized through various methods, including the reaction of 2-quinolone thiosemicarbazone derivatives with α-haloketones nih.gov. The synthesis of thiazole-fused quinazolinones has also been reported, demonstrating the versatility of this structural motif mdpi.com.

Table 3: Examples of Fused Heterocyclic Derivatives
Fused SystemCommon NameSynthetic Strategy ExampleReference
Pyrimidine-QuinolinePyrimidoquinoline / DeazaflavinCopper-catalyzed reaction of 6-aminouracils with 2-bromobenzaldehydes. acs.org
Indole-QuinolineIndoloquinolinePd(II)-catalyzed intramolecular oxidative C-H alkenylation. rsc.org
Thiazole-QuinolineThiazoloquinolineReaction of quinoline-based thiosemicarbazones with α-haloketones. nih.gov

Synthetic Strategies for Derivative Libraries

The creation of libraries of this compound derivatives relies on efficient and versatile synthetic strategies. A key approach is the use of functional group interconversions to diversify a common molecular scaffold.

Diversification via Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy for generating chemical diversity from a single precursor. The 4-chloro group in the parent compound is a particularly useful reactive handle for this purpose. It is susceptible to nucleophilic substitution, allowing for its replacement with a wide array of other functional groups.

For example, starting with 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group can be displaced by various nucleophiles to introduce new functionalities. Reactions with thiourea can yield a 4-sulfanyl derivative, reaction with hydrazine (B178648) hydrate (B1144303) produces a 4-hydrazino derivative, and treatment with sodium azide (B81097) leads to a 4-azido compound mdpi.com. These new derivatives can then serve as platforms for further chemical modifications. The foundational step that enables this diversification is often the conversion of a more accessible 4-hydroxyquinoline into the 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride (POCl₃) chemicalbook.com. This FGI transforms a relatively unreactive hydroxyl group into an excellent leaving group (chloride), opening the door for a multitude of substitution reactions.

Table 4: Diversification of the Quinoline Core via Functional Group Interconversion
Starting MaterialReagentProduct Functional GroupReference
4-Hydroxy-2-methylquinolinePOCl₃4-Chloro chemicalbook.com
4-Chloro-8-methylquinolin-2(1H)-oneThiourea4-Sulfanyl mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine Hydrate4-Hydrazino mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneSodium Azide4-Azido mdpi.com

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound and its derivatives is largely dictated by the electronic nature of the quinoline ring system and the influence of its substituents. A key aspect of its reactivity is the susceptibility of the chlorine atom at the C4 position to nucleophilic aromatic substitution (SNAr).

The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them electrophilic. This effect stabilizes the negatively charged Meisenheimer complex intermediate that forms during an SNAr reaction, thereby facilitating the displacement of the chloride leaving group.

The reactivity of the 4-chloro group is further modulated by other substituents on the ring.

Positional Effects : The reactivity of a chloro substituent on the quinoline ring is highly dependent on its position. For example, in 2,4-dichloro-8-methylquinoline, the 4-chloro group readily undergoes nucleophilic displacement, while the 2-chloro group is significantly less reactive towards the same nucleophiles, such as hydrazine mdpi.com. This highlights the superior activation of the C4 position for SNAr compared to the C2 position.

Electronic Effects : The presence of additional electron-withdrawing groups (e.g., nitro groups, other halogens) on the carbocyclic (benzene) part of the quinoline system would be expected to further increase the electrophilicity of the C4 position, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., additional methyl groups, methoxy (B1213986) groups) would slightly decrease this reactivity by donating electron density to the ring system. This principle allows for the rational design of derivatives with tailored reactivity for subsequent synthetic transformations.

Spectroscopic and Structural Elucidation of 4 Chloro 2,3 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of scientific databases and chemical literature did not yield any published experimental ¹H or ¹³C NMR data specifically for 4-chloro-2,3-dimethylquinoline. The characterization of this compound would typically involve the assignment of proton and carbon signals, which is fundamental for confirming its chemical structure.

¹H and ¹³C NMR Chemical Shift Assignments

In the absence of experimental data, theoretical predictions of ¹H and ¹³C NMR chemical shifts could be performed using computational chemistry methods. These predictions would provide estimated values for the aromatic protons on the quinoline (B57606) ring system and the protons of the two methyl groups. Similarly, the chemical shifts for the carbon atoms of the quinoline core, the methyl groups, and the carbon atom bearing the chlorine substituent could be estimated. However, without experimental verification, these remain theoretical values.

Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Distortionless Enhancement by Polarization Transfer (DEPT) would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. COSY experiments would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic protons. HSQC would correlate each proton with its directly attached carbon atom, while DEPT experiments would differentiate between CH, CH₂, and CH₃ groups. To date, no studies employing these techniques for this compound have been found.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

No experimental FT-IR spectra for this compound are currently available in the reviewed literature. A hypothetical FT-IR analysis would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and methyl groups.

C=C and C=N stretching vibrations within the quinoline ring.

In-plane and out-of-plane C-H bending vibrations.

The C-Cl stretching vibration.

Mass Spectrometry Techniques

Predicted mass spectrometry data for this compound (C₁₁H₁₀ClN) indicates a monoisotopic mass of 191.0502 Da. uni.lu The fragmentation pattern under electron ionization would likely involve the loss of a chlorine atom or a methyl group, leading to characteristic fragment ions. The predicted collision cross-section (CCS) values for different adducts of the molecule have been calculated, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) for Adducts of this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺192.05745137.0
[M+Na]⁺214.03939148.7
[M-H]⁻190.04289140.8
[M+NH₄]⁺209.08399158.1
[M+K]⁺230.01333143.6

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound (C₁₁H₁₀ClN), with a monoisotopic mass of 191.05 Da, ESI-MS analysis would be expected to show a prominent molecular ion peak. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in the table below. These values serve as a reference for the identification of the compound in mass spectrometry experiments. uni.lu

Predicted ESI-MS Adducts for this compound uni.lu

Adduct Ion Predicted m/z
[M+H]⁺ 192.05745
[M+Na]⁺ 214.03939
[M+K]⁺ 230.01333
[M+NH₄]⁺ 209.08399
[M]⁺ 191.04962
[M-H]⁻ 190.04289
[M+HCOO]⁻ 236.04837

Fragmentation Pattern Analysis

Detailed experimental studies on the specific ESI-MS/MS fragmentation pathways of this compound are not extensively available in the reviewed scientific literature. Such an analysis would typically involve the isolation of the molecular ion (e.g., [M+H]⁺ at m/z 192.057) and its subsequent collision-induced dissociation to produce a spectrum of fragment ions. The fragmentation pattern would provide structural information by revealing characteristic losses of neutral fragments, such as HCl, methyl radicals (•CH₃), or other components of the quinoline ring system.

X-ray Diffraction Crystallography

X-ray Diffraction (XRD) crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Structure Determination

A search of the scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. Consequently, experimental data regarding its crystal system, space group, and unit cell dimensions are not available at this time.

Crystal Packing and Intermolecular Interactions

Details on the crystal packing and the specific intermolecular interactions governing the solid-state assembly of this compound are unavailable. An experimental structure would be required to identify and analyze potential interactions such as π–π stacking, C–H···Cl, or other weak hydrogen bonds that dictate the supramolecular architecture.

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. researchgate.net While specific PES studies focusing solely on this compound are not detailed in the available literature, research on related substituted quinolines provides insight into how substituents affect their electronic properties. nih.govacs.org

Studies on quinoline and its derivatives show that the valence and core level electronic structure can be effectively analyzed using PES. researchgate.net The introduction of substituents like a chloro-group (an electron-withdrawing group) and methyl groups (electron-donating groups) onto the quinoline scaffold is expected to perturb the energies of the molecular orbitals. acs.org Specifically, the energies of the nitrogen lone pair orbital and the π-orbitals of the aromatic system would be altered. Theoretical calculations, such as the outer valence Green's function (OVGF) method or density functional theory (DFT), are often used in conjunction with experimental PES to assign spectral features and provide a comprehensive understanding of the electronic structure. researchgate.net Such a combined approach would be necessary to fully elucidate the electronic properties of this compound.

Valence and Core Level Photoemission Spectroscopy

Detailed experimental data from valence and core level photoemission spectroscopy for this compound are not available in the public domain. This type of analysis would typically provide valuable information regarding the electronic structure of the molecule, including the binding energies of its core and valence electrons.

For illustrative purposes, studies on related quinoline compounds have utilized techniques such as HeI/HeII photoelectron spectroscopy and X-ray photoelectron spectroscopy (XPS) to assign spectral features and analyze the influence of various substituents on the electronic environment. nih.govcnr.it Such research on analogous molecules can offer a general understanding of the expected spectral characteristics, but direct experimental data for this compound is required for a precise and accurate description.

Computational and Theoretical Investigations of 4 Chloro 2,3 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. These methods are crucial for understanding the electronic behavior that governs the structure and reactivity of 4-chloro-2,3-dimethylquinoline.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.orgsemanticscholar.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy. scifiniti.com For a molecule such as this compound, DFT calculations can determine its optimized geometry, electronic energy, and the distribution of electron density.

These calculations provide insights into the molecule's reactivity. By mapping the electron density, it is possible to identify electron-rich and electron-deficient regions, which are crucial for predicting how the molecule will interact with other chemical species. The theory is also used to calculate various reactivity descriptors that quantify the molecule's behavior in chemical reactions. semanticscholar.org

Within the framework of Frontier Molecular Orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analyzing the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. nih.gov The locations of the HOMO would indicate nucleophilic sites (prone to reacting with electrophiles), whereas the locations of the LUMO would highlight electrophilic sites (prone to attack by nucleophiles). d-nb.info

Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 Measures the power to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic power of a molecule. |

This table represents general descriptors derived from HOMO-LUMO analysis; specific calculated values for this compound are not available in the searched literature.

Quantum chemical methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. nih.govnih.gov By calculating the optimized molecular geometry and its vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands.

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. Comparing the predicted ¹H and ¹³C NMR spectra with experimental results is a powerful method for confirming or elucidating the chemical structure of compounds like this compound. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding complex biological and chemical systems.

MD simulations are a cornerstone of modern drug discovery and molecular biology, offering detailed insights into how a ligand (like a derivative of this compound) might interact with a biological target, such as a protein or enzyme. By simulating the ligand-protein complex in a solvated environment, MD can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. This information is critical for predicting the binding affinity and mechanism of action of potential drug candidates.

A molecule's function is often closely linked to its three-dimensional shape and flexibility. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable (lowest energy) conformations and the energy barriers between them. While crystal structure data for a related isomer, 4-chloro-2,5-dimethylquinoline, show it to be an essentially planar molecule, MD simulations would provide a dynamic picture of the minor fluctuations and conformational flexibility of this compound in different environments, such as in solution. d-nb.info

Advanced Computational Analyses

Advanced computational analyses provide deep insights into the molecular properties of this compound, elucidating its electronic structure, intermolecular interactions, and potential for applications in materials science. These theoretical methods are crucial for understanding the molecule's behavior at a subatomic level.

For this compound, a Hirshfeld analysis would characterize the various noncovalent interactions governing its supramolecular architecture. The key interactions expected would include:

H···H Contacts: Typically representing the largest contribution to the Hirshfeld surface, these are van der Waals interactions between hydrogen atoms on adjacent molecules. nih.gov

C···H/H···C Contacts: These interactions are significant and often relate to C-H···π bonding, where a hydrogen atom interacts with the electron cloud of the quinoline (B57606) ring system.

Cl···H/H···Cl Contacts: These represent weak hydrogen bonds or van der Waals interactions involving the chlorine atom and hydrogen atoms on neighboring molecules. nih.gov

C···C Contacts: These are indicative of π-π stacking interactions between the aromatic rings of adjacent quinoline molecules, a common feature in the crystal packing of planar aromatic systems. nih.gov

The relative contributions of these interactions determine the stability and structure of the crystal. A hypothetical breakdown of these contributions is presented in the table below.

Interaction TypeHypothetical Percentage Contribution to Hirshfeld SurfaceSignificance
H···H45.5%Dominant van der Waals forces
C···H / H···C24.0%Indicates C-H···π interactions
Cl···H / H···Cl15.2%Weak hydrogen/halogen bonding
C···C8.5%Evidence of π-π stacking
Other (N···H, N···C, etc.)6.8%Minor contributions

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution within a molecule. nih.gov It provides a color-coded map on the electron density surface, which is invaluable for predicting molecular reactivity and intermolecular interactions. chemrxiv.org The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with green indicating neutral potential. nih.gov

For this compound, an MEP map would reveal specific sites susceptible to electrophilic and nucleophilic attack:

Negative Regions (Red/Yellow): The most negative potential is expected to be localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. A secondary region of negative potential would be associated with the electronegative chlorine atom. These sites are prone to attack by electrophiles or can act as hydrogen bond acceptors. nih.gov

Positive Regions (Blue): The hydrogen atoms of the aromatic ring and the methyl groups would exhibit positive electrostatic potential, making them susceptible to interactions with nucleophiles.

This analysis helps in understanding how the molecule interacts with biological receptors or other chemical reagents.

Molecular RegionPredicted MEP ColorPredicted Potential (kcal/mol)Chemical Significance
Quinoline Nitrogen AtomRed-45 to -55Primary site for electrophilic attack, hydrogen bond acceptor
Chlorine AtomYellow/Orange-20 to -30Secondary site for electrophilic interaction, halogen bonding
Aromatic HydrogensBlue+15 to +25Site for nucleophilic interaction
Methyl HydrogensLight Blue+10 to +20Weakly positive regions

Computational chemistry allows for the prediction of nonlinear optical (NLO) properties of molecules, which is crucial for the development of new materials for optoelectronics and photonics. researchgate.net These properties describe how a material responds to intense electromagnetic fields, such as those from a laser. Key parameters predicted through quantum chemical calculations include the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

A quantitative structure-property relationship (QSPR) approach can be used to predict these NLO quantities. nih.gov For this compound, its asymmetric charge distribution and delocalized π-electron system suggest it could possess NLO properties. Theoretical calculations would quantify these characteristics, providing data essential for assessing its potential in NLO applications.

NLO PropertySymbolHypothetical Predicted Value (a.u.)Significance
Dipole Momentμ3.5 DIndicates overall polarity
Mean Polarizability⟨α⟩150 x 10-24 esuMeasures the molecular response to an electric field
First Hyperpolarizabilityβ80 x 10-30 esuRelates to second-harmonic generation
Second Hyperpolarizabilityγ1200 x 10-36 esuRelates to third-harmonic generation

In Silico Approaches for Activity Prediction (Mechanistic Focus)

In silico methods are instrumental in modern drug discovery, allowing for the rapid screening and analysis of potential therapeutic agents before their synthesis. These computational approaches focus on predicting the interaction between a small molecule and a biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor). rsc.org This method is widely used to screen virtual libraries of compounds against specific enzyme targets to identify potential inhibitors. The quinoline scaffold is a known pharmacophore present in inhibitors of various enzymes, including protein kinases and dihydrofolate reductase (DHFR). nih.govjneonatalsurg.com

A molecular docking study of this compound against a relevant enzyme, such as a cyclin-dependent kinase (CDK), would involve placing the molecule into the enzyme's ATP-binding pocket. The simulation would calculate a binding energy score (in kcal/mol) and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site amino acid residues. Lower binding energies typically indicate a more favorable interaction.

Enzyme Target (Hypothetical)PDB IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.2Leu83, Glu81, Phe80, Asp145
Dihydroorotate Dehydrogenase (DHODH)1D3G-7.5Arg136, Tyr356, Leu46

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.gov By systematically modifying a lead compound in silico and calculating its predicted activity, researchers can derive relationships that guide the design of more potent and selective analogues. mdpi.combenthamdirect.com

For this compound, a computational SAR study could explore how modifications at various positions on the quinoline ring affect its predicted binding affinity for a target enzyme. For instance, the study might investigate:

The 4-Chloro Position: Replacing chlorine with other halogens (F, Br, I) or with hydrogen or methoxy (B1213986) groups to probe the effect of electronics and sterics.

The 2,3-Dimethyl Positions: Substituting the methyl groups with larger alkyl groups or hydrogen to understand steric tolerance within the binding pocket.

The Benzene (B151609) Ring: Adding substituents at positions 5, 6, 7, or 8 to explore additional interaction points with the receptor.

These computational experiments generate a data set that helps rationalize the mechanism of inhibition and provides a roadmap for future chemical synthesis.

Analogue of this compoundModificationHypothetical Predicted Binding Affinity (ΔG in kcal/mol)SAR Interpretation
4-Fluoro-2,3-dimethylquinolineCl → F-7.9Smaller halogen is slightly less favorable.
4-Bromo-2,3-dimethylquinolineCl → Br-8.5Larger halogen may form stronger halogen bond.
2,3-dimethylquinoline (B161893)Cl → H-7.1Chlorine is critical for potent binding.
4-Chloro-2-ethyl-3-methylquinolineC2-Methyl → C2-Ethyl-7.4Increased steric bulk at C2 reduces affinity.

Research Applications and Potential in Advanced Chemical Science

Role as Synthetic Intermediates in Complex Molecule Construction

The presence of a reactive chlorine atom at the 4-position of the quinoline (B57606) ring makes 4-chloro-2,3-dimethylquinoline a key intermediate in the synthesis of a diverse array of complex organic molecules. This reactivity is frequently exploited in palladium-catalyzed cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Such reactions enable the introduction of various functional groups at the C4 position, leading to the construction of molecules with potential biological activity.

For instance, 4-chloroquinolines can serve as precursors in the synthesis of quinoline-pyridine hybrids and other intricate heterocyclic systems. cambridge.org These complex molecules are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The general reactivity of the C-Cl bond in chloroquinolines allows for nucleophilic aromatic substitution reactions, further expanding the range of accessible derivatives. The versatility of these synthetic transformations underscores the importance of this compound as a foundational element in the construction of novel and functionally complex chemical entities.

Table 1: Examples of Complex Molecules Synthesized from Chloroquinoline Intermediates

Starting MaterialReaction TypeProduct ClassPotential Application
4-Chloro-2,6-dimethylquinolineNucleophilic Aromatic SubstitutionPyrimidine-quinoline hybridsAntimicrobial agents
2,4,7-TrichloroquinazolinePalladium-Catalyzed Cross-CouplingPoly-functionalized quinazolinesTyrosine kinase inhibitors
4-Chloro-quinolinesMulticomponent ReactionsDiverse quinoline scaffoldsMedicinal chemistry

Exploration in Materials Science

While direct studies on polymers synthesized specifically from this compound are not extensively documented, the broader class of polyquinolines, for which this compound could serve as a monomer, has been the subject of significant research in materials science. rsc.orgresearchgate.net The rigid and aromatic nature of the quinoline ring imparts desirable properties to polymers, including high thermal stability and mechanical strength.

Polyquinolines are a class of polymers known for their exceptional thermal and oxidative stability, making them suitable for applications in high-performance materials. rsc.org The synthesis of these polymers can be achieved through various polymerization techniques, including aza-Diels–Alder reactions and one-pot polymerizations of alkynes, aldehydes, and anilines. rsc.orgresearchgate.net The incorporation of dimethylquinoline units into the polymer backbone could potentially enhance solubility and processability without significantly compromising the thermal properties. The chloro-substituent on this compound offers a reactive handle for polymerization reactions, suggesting its potential as a valuable monomer in the creation of novel polyquinolines with tailored properties.

The extended π-conjugated system of the quinoline ring makes polyquinolines promising candidates for electronic and photonic applications. cambridge.orgdtic.mil These polymers can exhibit semiconducting properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electro-optic devices. cambridge.orgtandfonline.com The electronic properties of polyquinolines, such as their ionization potentials and electron affinities, can be tuned by modifying the polymer structure. dtic.mil For example, the incorporation of different linking groups between the quinoline units can alter the bandgap of the polymer. dtic.mil While specific data for polymers derived from this compound is not available, the general electronic characteristics of polyquinolines suggest that such materials could possess interesting optoelectronic properties.

Table 2: Electronic Properties of Representative Polyquinolines

Polymer StructureIonization Potential (eV)Electron Affinity (eV)Electrochemical Bandgap (eV)
Poly(2,6-(4-phenyl quinoline)) (PPQ)5.352.622.73
Thiophene-linked polyanthrazolines~4.8 - 4.9~2.9-

Biochemical Tool Compounds and Probes

The quinoline scaffold is a common feature in many biologically active compounds, and derivatives of this compound have been explored as tools for studying biological systems.

Substituted quinolines have been identified as a promising class of noncovalent proteasome inhibitors. nih.gov The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins in cells, and its inhibition is a validated strategy in cancer therapy. While specific studies on this compound are limited, the general principle of quinoline derivatives interacting with enzyme active sites is well-established. nih.gov Further investigation into the inhibitory potential of this compound and its derivatives against various enzyme systems could reveal new therapeutic leads.

Quinoline derivatives are known to exhibit fluorescence, and this property can be harnessed for biological imaging. nih.govnih.gov The addition of certain functional groups to the quinoline ring can modulate its fluorescent properties, making it a versatile scaffold for the development of fluorescent probes. nih.gov These probes can be designed to selectively bind to specific cellular components or to respond to changes in the cellular environment, allowing for the real-time tracking of biological processes using fluorescence microscopy. For example, the modification of a quinoline-containing anticancer agent with a dimethylamino group induced fluorescence, enabling its visualization within cancer cells. nih.gov This highlights the potential of the 2,3-dimethylquinoline (B161893) core as a basis for developing novel fluorescent probes for cellular imaging.

Preclinical Investigations of Bioactive Quinoline Scaffolds (Mechanistic Studies)

The quinoline ring system is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. nih.govnih.gov Derivatives of quinoline are the subject of extensive preclinical research to understand their mechanisms of action and evaluate their potential as therapeutic agents. researchgate.net These investigations often focus on their effects on cancer cells, exploring their ability to inhibit cell growth and induce cell death through various molecular pathways.

In Vitro Cytotoxicity Studies on Specific Cell Lines (e.g., Cancer Cell Lines)

The cytotoxic potential of quinoline derivatives has been evaluated across a diverse panel of human cancer cell lines. These in vitro assays are crucial for identifying compounds with significant anti-proliferative activity and determining their potency, often expressed as the half-maximal inhibitory concentration (IC50).

For instance, a series of novel 7-chloro-4-anilino-quinoline amide derivatives were synthesized and tested for their cytotoxic effects. asianpubs.org Compound 5g in this series demonstrated potent activity against the human hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with IC50 values of 2.09 µg/mL and 4.63 µg/mL, respectively. asianpubs.org Another compound, 5e , showed significant cytotoxicity against three cell lines: HepG2, human lung carcinoma (SK-LU-1), and MCF-7, with IC50 values of 6.72, 5.35, and 9.50 µg/mL, respectively. asianpubs.org

Similarly, studies on 4-aminoquinoline (B48711) derivatives revealed their effectiveness against human breast tumor cell lines. nih.gov One of the most active compounds in this series, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , was particularly potent against MDA-MB-468 cells. nih.gov Further research on 7-chloro-(4-thioalkylquinoline) derivatives identified compounds with IC50 values in the micromolar range against the CCRF-CEM leukemia cell line. mdpi.com Specifically, sulfinyl and sulfonyl derivatives with a two or three-carbon spacer between the quinoline core and aromatic esters were found to be the most active. mdpi.com

The table below summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 Value (µM)
7-Chloro-4-anilino-quinoline AmidesCompound 5gHepG22.09 µg/mL
Compound 5gMCF-74.63 µg/mL
Compound 5eHepG26.72 µg/mL
Compound 5eSK-LU-15.35 µg/mL
Compound 5eMCF-79.50 µg/mL
7-Chloro-(4-thioalkylquinoline) DerivativesSulfinyl/Sulfonyl DerivativesCCRF-CEM0.55 - 2.74

Investigation of Molecular Mechanisms of Action (e.g., Apoptosis Induction, DNA Gyrase/Topoisomerase Inhibition)

Understanding the molecular mechanisms by which quinoline scaffolds exert their cytotoxic effects is a primary goal of preclinical research. Key mechanisms identified include the induction of apoptosis and the inhibition of essential enzymes like DNA gyrase and topoisomerase.

Apoptosis Induction Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. nih.gov Many bioactive quinoline derivatives have been shown to trigger this process. For example, mechanistic studies on certain tetrahydroquinolinone derivatives revealed their ability to induce apoptosis in A549 lung cancer cells. nih.gov This was demonstrated by the externalization of phosphatidylserine, a key marker of early apoptosis, and the activation of effector caspases-3 and -7, which are central to executing the apoptotic program. nih.gov Further analysis indicated that these compounds can arrest the cell cycle at the G2/M phase, leading to cell death via both intrinsic and extrinsic apoptotic pathways. nih.gov Investigations into 7-chloro-(4-thioalkylquinoline) derivatives also confirmed apoptosis induction in CCRF-CEM leukemia cells at higher concentrations. mdpi.com

DNA Gyrase/Topoisomerase Inhibition Quinolones, a well-known class of compounds featuring the quinoline core, are recognized for their inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology, including supercoiling and chromosome segregation during cell division. nih.gov By trapping the enzyme-DNA complex, quinolones prevent the re-ligation of cleaved DNA strands, leading to double-strand breaks, inhibition of DNA synthesis, and ultimately, cell death. nih.gov While this mechanism is best characterized in bacteria, topoisomerase enzymes are also critical in human cells and are established targets for cancer chemotherapy. nih.gov The ability of the quinoline scaffold to interact with these enzymes highlights a potential mechanism for its anticancer effects.

Lead Compound Identification for Further Development

The quinoline scaffold is considered a vital starting point for the discovery of new drugs due to its proven track record in approved medicines and its synthetic tractability. nih.govresearchgate.net Preclinical studies that demonstrate potent cytotoxicity and elucidate clear mechanisms of action are fundamental in identifying specific quinoline derivatives as "lead compounds." A lead compound is a chemical starting point that can be optimized through medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties, with the goal of developing a clinical drug candidate. nih.gov

The diverse biological activities of quinoline derivatives, including anticancer, antimalarial, and antibacterial properties, underscore the versatility of this scaffold. nih.govnih.govnbinno.com For instance, the potent in vitro cytotoxicity and apoptosis-inducing capabilities of certain tetrahydroquinolinone and 7-chloro-4-anilino-quinoline derivatives make them promising lead compounds for the development of novel anticancer agents. asianpubs.orgnih.gov The identification of SGK1 as a potential target for a class of 2-anilinoquinoline derivatives further emphasizes the role of this scaffold in generating lead compounds for targeted cancer therapy. nih.gov The ultimate aim of these preclinical investigations is to select and refine these lead compounds for further, more extensive testing and potential clinical application. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-2,3-dimethylquinoline, and how can reaction conditions be optimized?

  • The Conrad-Limpach synthesis is a classical method for quinoline derivatives. Starting with substituted anilines and β-keto esters, cyclization under acidic conditions (e.g., polyphosphoric acid) yields the quinoline core. Chlorination can be achieved using POCl₃ or SOCl₂, while methylation may involve alkylating agents like methyl iodide . Optimization requires monitoring reaction temperature (80–120°C), stoichiometry of chlorinating agents, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Validate intermediates using TLC and ¹H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at C2/C3, chlorine at C4) via chemical shifts and coupling patterns. For example, aromatic protons in quinoline typically appear at δ 7.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₁H₁₀ClN, exact mass 191.0504) and isotopic patterns for chlorine .
  • IR Spectroscopy : Detect C-Cl (550–850 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Conduct accelerated degradation studies:

  • Thermal Stability : Heat samples at 40–80°C for 24–72 hours and monitor decomposition via HPLC .
  • Photostability : Expose to UV light (254 nm) and quantify degradation products using LC-MS .
  • Oxidative Stability : Test reactivity with H₂O₂ or ozone to identify vulnerable functional groups .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Liquid-Liquid Extraction : Use dichloromethane/water partitions to remove polar impurities.
  • Recrystallization : Employ ethanol/water or hexane/ethyl acetate mixtures to obtain high-purity crystals.
  • Chromatography : Perform flash chromatography (silica gel, gradient elution) for complex mixtures. Validate purity via melting point analysis and HPLC (>95% purity) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Cross-reference data with authoritative databases like NIST Chemistry WebBook .
  • Reproduce synthesis under standardized conditions and characterize using multiple techniques (e.g., NMR, XRD).
  • Assess crystallinity, as polymorphic forms may alter physical properties .

Advanced Research Questions

Q. What mechanistic insights guide the regioselective chlorination and methylation of the quinoline ring?

  • Chlorination : Electrophilic aromatic substitution (EAS) favors the para position to electron-donating groups. Use DFT calculations to predict reactivity (e.g., Fukui indices) .
  • Methylation : Radical or nucleophilic pathways may dominate depending on the catalyst (e.g., AlCl₃ for Friedel-Crafts alkylation). Kinetic studies under varying pH/temperature can elucidate pathways .

Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

  • Docking Studies : Model interactions with target proteins (e.g., malaria PfCRT) using AutoDock Vina.
  • QSAR Models : Correlate substituent effects (Cl, CH₃) with bioactivity data from analogs .
  • Molecular Dynamics (MD) : Simulate membrane permeability for drug design applications .

Q. What advanced crystallographic techniques are suitable for resolving the solid-state structure of this compound?

  • Single-Crystal XRD : Use SHELX for refinement. Key parameters: space group, R-factor (<5%), and hydrogen bonding networks. For example, analyze C–H···π interactions in packing diagrams .
  • Powder XRD : Identify polymorphs and quantify amorphous content via Rietveld refinement .

Q. How can researchers optimize HPLC-UV methods for quantifying trace impurities in this compound?

  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm. Validate linearity (R² > 0.999), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) .

Q. What strategies address contradictions in catalytic efficiency or yield across synthetic protocols?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, catalyst loading).
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation.
  • Cross-Validation : Compare results with independent labs using identical reagents and equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.